molecular formula C10H20O2 B14543271 5-Butyl-5-ethyl-1,3-dioxane CAS No. 61920-22-7

5-Butyl-5-ethyl-1,3-dioxane

Cat. No.: B14543271
CAS No.: 61920-22-7
M. Wt: 172.26 g/mol
InChI Key: FGWHNGDOJHDLEI-UHFFFAOYSA-N
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Description

5-Butyl-5-ethyl-1,3-dioxane: is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of butyl and ethyl groups at the 5-position of the dioxane ring makes this compound unique and potentially useful in various chemical applications.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-5-ethyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxanes with various functional groups.

Scientific Research Applications

Chemistry: 5-Butyl-5-ethyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability against nucleophiles and bases makes it an ideal candidate for protecting sensitive functional groups during complex synthetic procedures .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers and resins. Its chemical stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethyl-1,3-dioxane primarily involves its ability to form stable cyclic acetals. This stability is due to the resonance stabilization of the dioxane ring and the electron-donating effects of the butyl and ethyl groups. The compound can act as a protecting group by forming a stable acetal with carbonyl compounds, preventing unwanted reactions during synthetic procedures .

Comparison with Similar Compounds

Uniqueness: 5-Butyl-5-ethyl-1,3-dioxane is unique due to the presence of the butyl and ethyl groups, which provide additional steric hindrance and electronic effects. These groups can influence the compound’s reactivity and stability, making it distinct from other 1,3-dioxanes .

Properties

CAS No.

61920-22-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-butyl-5-ethyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-3-5-6-10(4-2)7-11-9-12-8-10/h3-9H2,1-2H3

InChI Key

FGWHNGDOJHDLEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(COCOC1)CC

Origin of Product

United States

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